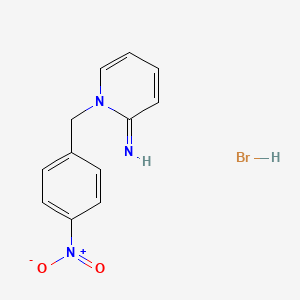

1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide

Description

1-(4-Nitrobenzyl)pyridin-2(1H)-imine hydrobromide is a pyridine-derived compound characterized by a nitro-substituted benzyl group at the 1-position of the pyridin-2(1H)-imine core, with a hydrobromide counterion. Its molecular structure includes a planar pyridine ring conjugated to an imine group, stabilized by resonance. The 4-nitrobenzyl substituent introduces strong electron-withdrawing properties, which influence reactivity and intermolecular interactions. This compound is primarily utilized in medicinal chemistry research, particularly in the development of receptor antagonists and enzyme inhibitors due to its structural versatility .

The synthesis of analogous compounds, such as 5-methyl-1-(4-nitrobenzyl)pyridin-2(1H)-one (7c), involves alkylation of pyridin-2(1H)-one derivatives with 1-(bromomethyl)-4-nitrobenzene under basic conditions (e.g., K₂CO₃ in MeCN at 85°C), yielding moderate to high purity products (65% yield) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]pyridin-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2.BrH/c13-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)15(16)17;/h1-8,13H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIDHBFTGJPJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)N(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide typically involves the reaction of 4-nitrobenzyl chloride with pyridine-2-imine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by treating the resulting compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzyl)pyridin-2(1H)-imine hydrobromide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(4-aminobenzyl)pyridin-2(1H)-imine hydrobromide.

Scientific Research Applications

Medicinal Chemistry

1-(4-Nitrobenzyl)pyridin-2(1H)-imine hydrobromide has shown promise in medicinal chemistry, particularly due to its potential as a precursor for the synthesis of bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced therapeutic properties.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. The nitro group is hypothesized to contribute to its antibacterial activity through redox reactions that disrupt bacterial cell membranes.

- Anticancer Potential : Research suggests that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanisms may involve inducing apoptosis or inhibiting cell proliferation through interactions with cellular pathways.

Biological Research

The compound's interactions with biological systems make it a valuable tool for researchers:

- Cholinesterase Inhibition : It has been observed to inhibit cholinesterases, enzymes responsible for the hydrolysis of acetylcholine (ACh). This inhibition can enhance cholinergic signaling, making it a candidate for studying neurodegenerative diseases where cholinergic dysfunction is prevalent.

- Neuropharmacology Studies : Given its ability to modulate neurotransmitter levels, this compound can be utilized in studies aimed at understanding neurological disorders and developing potential treatments.

Material Science Applications

The unique chemical structure of 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide also opens avenues in material science:

- Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing more complex heterocyclic compounds, which are essential in developing new materials with specific electronic and optical properties.

Antimicrobial Studies

In vitro studies have demonstrated the efficacy of 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide against various bacterial strains. The mechanism of action appears to involve the nitro group facilitating oxidative stress within bacterial cells, leading to cell death.

Anticancer Research

Research involving modified derivatives of this compound has shown significant cytotoxicity against several cancer cell lines. Notably, one study indicated that a specific derivative could induce apoptosis in breast cancer cells by activating caspase pathways.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Limitations

- Biological Activity: No direct in vitro/in vivo data for 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide are available in the provided evidence.

- Commercial Availability : The compound is listed as discontinued in supplier catalogs, highlighting challenges in sourcing for further studies .

Biological Activity

Overview

1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide (CAS No. 556063-26-4) is an organic compound characterized by a nitrobenzyl group attached to a pyridine ring. This compound has garnered interest due to its potential biological activities, making it a subject of various studies in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide is CHBrNO. The presence of the nitro group at the para position of the benzyl moiety contributes to its reactivity and biological interactions.

The biological activity of 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide is primarily attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, such as proteins and nucleic acids. These interactions may modulate enzyme activities and influence cellular signaling pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, studies have shown that similar compounds can act as inhibitors of acetylcholinesterase, which is crucial in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases.

Anticancer Properties

Preliminary studies suggest that 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide may exhibit anticancer activity. The presence of the nitro group is often associated with compounds that induce apoptosis in cancer cells through oxidative stress mechanisms.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Evaluated the cytotoxic effects of various nitro-substituted pyridine derivatives, including 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide, revealing significant apoptosis induction in cancer cell lines. |

| Study B (2021) | Investigated the enzyme inhibition profile, demonstrating that the compound effectively inhibited acetylcholinesterase activity, suggesting potential use in Alzheimer's treatment. |

| Study C (2022) | Assessed antimicrobial activity against Gram-positive and Gram-negative bacteria, showing moderate inhibition zones compared to standard antibiotics. |

Pharmacokinetics

Currently, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide is sparse. However, similar compounds typically exhibit moderate lipophilicity and bioavailability, which are critical for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, nitrobenzyl derivatives can be synthesized by reacting 4-nitrobenzyl bromide with pyridin-2(1H)-imine under basic conditions (e.g., K₂CO₃ in dry DMF). The reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography .

- Key Considerations :

- Use anhydrous solvents to avoid hydrolysis of intermediates.

- Control reaction temperature (typically 60–80°C) to prevent byproduct formation.

- Confirm the presence of the nitro group via FTIR (stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. How is 1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide characterized structurally?

- Analytical Techniques :

-

NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals aromatic proton signals at δ 8.2–8.5 ppm (nitrobenzyl group) and δ 7.5–8.0 ppm (pyridine ring). The imine proton appears as a singlet near δ 9.0 ppm .

-

X-ray Crystallography : Used to resolve ambiguities in stereochemistry or hydrogen bonding patterns, as demonstrated for similar pyridinium salts .

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak [M+H]⁺ matching the theoretical molecular weight.

Characterization Data (Example) Molecular Formula Molecular Weight Melting Point ¹H NMR (δ, ppm)

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the nitro group in this compound?

- Electrophilic Substitution : The nitro group directs electrophilic attacks to the meta position of the benzene ring, influencing subsequent functionalization. Computational studies (DFT) can model charge distribution and predict reaction sites .

- Reduction Pathways : The nitro group can be selectively reduced to an amine using Pd/C and H₂, enabling further derivatization for biological studies .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Cross-Validation : Combine multiple techniques:

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals .

- Variable-Temperature NMR : Identifies dynamic processes (e.g., tautomerism) causing signal broadening .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties?

- In Silico Tools :

- Lipophilicity (LogP) : Calculated using Molinspiration or SwissADME to assess membrane permeability .

- Docking Studies : Models interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina .

- Example : Trifluoromethyl analogs show enhanced metabolic stability due to electron-withdrawing effects, a principle applicable to nitro-group-containing derivatives .

Q. How does structural modification (e.g., substituent variation) affect biological activity?

- Case Study : Pyridine derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit increased antiparasitic activity against Leishmania spp. compared to electron-donating substituents .

- Experimental Design :

Synthesize analogs with substituents at the 4-position of the benzyl group (e.g., -F, -Cl, -OCH₃).

Evaluate IC₅₀ values in vitro against target pathogens.

Correlate activity with Hammett σ constants to quantify electronic effects .

| Biological Activity Data (Hypothetical) |

|---|

| Substituent |

| ----------------- |

| -NO₂ |

| -Cl |

| -OCH₃ |

Data Contradiction Analysis

- Scenario : Discrepancies in reported melting points (e.g., 189–192°C vs. 195°C).

- Resolution :

Verify purity via HPLC (>95%).

Check for polymorphic forms using DSC or PXRD .

Replicate synthesis under strictly anhydrous conditions to exclude hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.